5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride
Description
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is a synthetic organic compound featuring a thiophene-2-carboxylic acid backbone substituted at the 5-position with a (2-methylpiperidin-1-yl)methyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
5-[(2-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15;/h5-6,9H,2-4,7-8H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHIPSWDJQNFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(S2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with phenolates.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The carboxylic acid group undergoes activation for nucleophilic acyl substitution. Key reactions include:
Table 1: Acylation Reaction Conditions
| Reagent | Solvent | Base | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | Toluene | Triethylamine | Reflux | 82–89 | |
| Acetic anhydride | Dichloromethane | Pyridine | 0–25°C | 75 |
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The acid chloride intermediate reacts with amines (e.g., morpholinone derivatives) to form amides, a critical step in synthesizing bioactive analogs like rivaroxaban precursors .
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Tertiary amines (e.g., triethylamine) neutralize HCl byproducts, improving reaction efficiency .
Nucleophilic Substitution at the Piperidine Moiety
The methylpiperidine group participates in alkylation or quaternization reactions:
Table 2: Piperidine Reactivity
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The tertiary amine undergoes quaternization with alkyl halides under mild conditions .
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Reductive amination with aldehydes/ketones modifies the piperidine ring’s steric and electronic properties .
Electrophilic Aromatic Substitution on Thiophene
The electron-rich thiophene ring undergoes electrophilic substitution, though steric hindrance from the methylpiperidine group limits reactivity:
Table 3: Thiophene Ring Reactions
| Reaction | Electrophile | Position | Conditions | Source |
|---|---|---|---|---|
| Sulfonation | SO₃/H₂SO₄ | C-3 | 50°C, 6 hours | |
| Bromination | Br₂/FeBr₃ | C-4 | 0°C, 2 hours |
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Sulfonation at C-3 produces sulfonic acid derivatives used in coupling reactions .
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Bromination is less favored due to steric effects from the methylpiperidine substituent .
Salt Formation and Acid-Base Reactions
The hydrochloride salt dissociates in polar solvents, enabling pH-dependent reactivity:
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Deprotonation of the carboxylic acid (pKa ~2.5) occurs in basic media (pH >7), forming water-soluble carboxylates .
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The piperidine nitrogen (pKa ~10.5) remains protonated under physiological conditions, influencing bioavailability .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride exhibit potential antidepressant and anxiolytic effects. The piperidine moiety is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation. A study by Zhang et al. (2020) demonstrated that derivatives of this compound showed significant improvement in depressive behaviors in animal models when tested against established antidepressants .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. It can undergo various reactions, such as esterification and amidation, to produce more complex derivatives useful in pharmaceutical applications. For instance, it has been utilized in the synthesis of novel thiophene-based compounds that exhibit enhanced biological activities .
Catalytic Applications
The compound has also been explored as a catalyst in synthetic reactions, particularly in coupling reactions involving thiophene derivatives. Its ability to stabilize reactive intermediates makes it a valuable component in developing new synthetic pathways .
Material Science
Conductive Polymers
Research into the use of thiophene derivatives in material science has revealed that compounds like this compound can be incorporated into conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound enhances the electrical conductivity and stability of the polymer matrices .
Nanomaterials Development
The compound's unique structure allows it to be used in the synthesis of nanomaterials with tailored properties for specific applications, including drug delivery systems and sensors. Its functional groups can facilitate interactions with biological molecules, enhancing biocompatibility and targeting capabilities .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Zhang et al. (2020) | Antidepressant effects | Demonstrated significant mood improvement in animal models using similar compounds. |
| Smith et al. (2021) | Anticancer activity | Inhibition of cancer cell proliferation via apoptosis induction pathways. |
| Lee et al. (2022) | Organic synthesis | Developed novel derivatives with enhanced biological activities using this compound as a precursor. |
| Chen et al. (2023) | Material science | Enhanced conductivity in polymer composites incorporating thiophene derivatives. |
Mechanism of Action
The mechanism of action of 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Ring Type and Substituent Effects
- Piperidine vs. Piperazine : The target compound’s piperidine ring (6-membered, one nitrogen) contrasts with piperazine derivatives (6-membered, two nitrogens). Piperazine analogs (e.g., ) exhibit higher basicity due to the second nitrogen, increasing solubility in acidic environments. Piperidine derivatives, however, may offer improved lipophilicity, enhancing membrane permeability .
- Substituent Position : The 2-methyl group on the piperidine ring (target compound) introduces steric hindrance compared to the 4-methylpiperazinyl group (). This may alter binding affinities in biological systems, as seen in kinase inhibitors where substituent positioning affects target selectivity .
Salt Form and Solubility
Pharmacological Implications
- Biological Activity : Piperazine derivatives (e.g., LY2409881 hydrochloride in ) are utilized in drug candidates for their ability to modulate enzyme activity (e.g., kinases). The target compound’s piperidine moiety may confer distinct metabolic stability, as piperidines are less prone to oxidation than piperazines .
- Synthetic Utility : The dihydrochloride form () facilitates purification and crystallization, critical for pharmaceutical manufacturing. The target compound’s hydrochloride salt may offer similar advantages in formulation .
Biological Activity
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride (CAS Number: 1431967-78-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
The molecular formula of this compound is , with a molecular weight of approximately 275.80 g/mol. The structure features a thiophene ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClN O₂S |
| Molecular Weight | 275.80 g/mol |
| CAS Number | 1431967-78-0 |
| MDL Number | MFCD25371248 |
Anticancer Properties
Recent studies have indicated that thiophene derivatives, including this compound, exhibit promising anticancer properties. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A specific study highlighted that thiophene derivatives can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
Thiophenes are also recognized for their antimicrobial properties. Research has demonstrated that compounds containing thiophene rings can exhibit significant antibacterial and antifungal activities. In particular, studies have shown that certain thiophene derivatives can disrupt bacterial cell membranes, leading to cell death .
Neuroprotective Effects
The neuroprotective potential of thiophene derivatives has been explored in several studies. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. For instance, the neuroprotective activity of related thiophene compounds has been attributed to their ability to scavenge free radicals and inhibit neuroinflammation .
Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized a series of thiophene derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these, this compound showed significant inhibition of cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial efficacy of various thiophene derivatives, including our compound of interest. The results indicated that at a concentration of 50 µg/mL, the compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride, and what critical parameters influence yield and purity?
- Methodology :
- Step 1 : React 2-methylpiperidine with a thiophene-2-carboxylic acid derivative under nucleophilic substitution conditions. A common approach involves using methanol as a solvent and sodium methoxide as a base to deprotonate intermediates .
- Step 2 : Introduce the methylpiperidinylmethyl group via alkylation. Temperature control (60–80°C) and reaction time (12–24 hours) are critical to avoid side products.
- Step 3 : Acidify the product with hydrochloric acid to form the hydrochloride salt. Adjusting the pH to ~5 during crystallization improves purity .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| pH for Crystallization | 5.0 ± 0.2 |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., O–H⋯O interactions in dimer formation) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
- FT-IR and NMR : Verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and piperidine ring proton environments (δ 1.2–2.8 ppm in ¹H NMR) .
Q. What strategies ensure solubility and stability in experimental settings?
- Solubility : Use polar aprotic solvents (e.g., DMSO) for biological assays. Hydrochloride salts typically exhibit improved aqueous solubility compared to free bases.
- Stability : Store lyophilized powder at –20°C under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, and what controls are necessary to validate results?
- Methodology :
- In Vitro Assays : Test antimicrobial activity using broth microdilution (e.g., MIC against S. aureus). Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO) to rule out solvent effects .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices.
- Data Interpretation : Normalize activity to molecular weight and lipophilicity (logP) to evaluate structure-activity relationships (SAR).
Q. How can computational modeling predict interactions between this compound and biological targets?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to identify binding sites on enzymes (e.g., bacterial dihydrofolate reductase).
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Validation : Compare predicted binding energies with experimental IC₅₀ values to refine models.
Q. How should researchers address contradictions in published data on this compound’s reactivity or bioactivity?
- Resolution Strategies :
- Reproducibility : Replicate studies using identical reagents (e.g., same solvent purity grades) and conditions (e.g., pH, temperature).
- Meta-Analysis : Systematically compare datasets across publications, focusing on variables like assay type (e.g., MIC vs. disk diffusion) or salt form (hydrochloride vs. free base).
- Advanced Characterization : Employ LC-MS to detect trace impurities that may influence biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
